molecular formula C13H23NO2S B2379064 (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol CAS No. 2137095-83-9

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

Cat. No. B2379064
CAS RN: 2137095-83-9
M. Wt: 257.39
InChI Key: QVUHPLXPKNHFSD-LBPRGKRZSA-N
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Description

This compound is an organic molecule with a thiophene ring, which is a five-membered ring containing four carbon atoms and a sulfur atom. The molecule also contains several functional groups including a methyl group, an amino group, and an alkoxy group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the thiophene ring, with the various functional groups attached at different positions. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the structure of the molecule and the functional groups it contains .

Scientific Research Applications

Synthesis and Spectroscopic Properties

A study by Baran, Kaya, and Turkyilmaz (2012) discusses the synthesis and characterization of ligands including (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol, focusing on their spectroscopic and thermal properties. This research is significant for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Baran, Kaya, & Turkyilmaz, 2012).

Photopolymerization Applications

Guillaneuf et al. (2010) explored the use of a related compound in photopolymerization, which is a process relevant in materials science for creating polymers using light. This study sheds light on the potential applications of similar compounds in the field of polymer chemistry (Guillaneuf et al., 2010).

Antifungal and Antimalarial Activity

Tian et al. (2021) and D’hooghe et al. (2011) have explored the synthesis and biological activity of amino acid derivatives related to (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol. These studies investigate their potential as novel lead compounds in the development of antifungal and antimalarial drugs, highlighting the compound's relevance in pharmacology and medicinal chemistry (Tian et al., 2021), (D’hooghe et al., 2011).

DNA Binding and Corrosion Inhibition

Carreon et al. (2014) discussed the synthesis of a water-soluble cationic polythiophene derivative, structurally related to (2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol, for DNA binding and potential use in gene therapy. Vikneshvaran and Velmathi (2017) investigated Schiff bases derived from L-Tryptophan related to this compound for inhibiting stainless steel corrosion. These studies open avenues in biochemistry and materials science (Carreon et al., 2014), (Vikneshvaran & Velmathi, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific information on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Without specific information on this compound, it’s not possible to provide details on its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(2S)-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-10(2)16-9-12(15)7-14(4)8-13-11(3)5-6-17-13/h5-6,10,12,15H,7-9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUHPLXPKNHFSD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)CC(COC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN(C)C[C@@H](COC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol

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